molecular formula C9H8N2S B1229234 3-Aminothiocarbostyril CAS No. 71316-38-6

3-Aminothiocarbostyril

Cat. No.: B1229234
CAS No.: 71316-38-6
M. Wt: 176.24 g/mol
InChI Key: WPFIJUWKLJCQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminothiocarbostyril, also known as 3-amino-1H-quinoline-2-thione or 3-AQT, is a solid quinolinethione derivative with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol . This compound is characterized by a boiling point of 318.1°C at 760 mmHg and a flash point of 146.2°C . The carbostyril (2-quinolinone) structure is an important scaffold in medicinal chemistry, known as a versatile building block for designing physiologically active substances . Its fused heterocyclic ring system contains multiple positions that can be substituted, allowing researchers to fine-tune steric and electronic properties to fit the active sites of target molecules . The distinctive, fixed internal lactam group of the carbostyril core, modified to a thione in this analog, contributes to unique binding properties and molecular recognition . Researchers utilize this and related molecular skeletons in drug discovery and development, where such derivatives can offer potential advantages in absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71316-38-6

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-amino-1H-quinoline-2-thione

InChI

InChI=1S/C9H8N2S/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12)

InChI Key

WPFIJUWKLJCQOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=S)N2)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=S)N2)N

Other CAS No.

71316-38-6

Synonyms

3-amino-2(1H)-quinolinethione
3-aminothiocarbostyril
3-AQT

Origin of Product

United States

Synthetic Methodologies for 3 Aminothiocarbostyril and Its Structural Analogues

Established Synthetic Pathways for the Core 3-Aminothiocarbostyril Scaffold

The traditional synthesis of this compound is a multi-step process that hinges on the initial construction of the carbostyril (2-quinolone) framework, followed by the introduction of the C3-amino group and subsequent thionation.

Cyclization Reactions for Carbostyril Formation

The formation of the carbostyril scaffold is a critical initial step. A variety of cyclization strategies have been developed to construct this bicyclic system. Palladium-catalyzed reactions have proven to be versatile for this purpose. For instance, the annulation of o-halo-substituted benzaldehydes with primary amides, facilitated by a palladium catalyst, can yield 3-aryl-2-quinolones. nih.govmdpi.com This process involves a Knoevenagel condensation to form the C-C double bond, followed by a Buchwald-Hartwig amination for the C-N bond formation. nih.govmdpi.com Similarly, palladium-catalyzed reactions of 2-iodoanilines with other suitable coupling partners can lead to the formation of the quinolone ring. nih.gov

Another powerful method is the intramolecular C-H functionalization. For example, 3,3-diarylacrylamides can undergo an intramolecular copper-catalyzed C-H amination to produce 4-aryl-2-quinolones. dovepress.com This approach offers a direct route to functionalized carbostyrils.

Thionation Strategies for Thiocarbostyril Synthesis

The conversion of the carbonyl group of a carbostyril to a thiocarbonyl group to yield a thiocarbostyril is most commonly achieved using Lawesson's reagent, (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). researchgate.netorganic-chemistry.orgthieme-connect.comnih.gov This reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams. organic-chemistry.orgnih.gov The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable P=O bond. organic-chemistry.org The thionation of various quinolone derivatives, including amides, with Lawesson's reagent has been reported to proceed at room temperature or with gentle heating. researchgate.netthieme-connect.com Phosphorus pentasulfide (P₂S₅) in pyridine (B92270) can also be used for thionation, although it may sometimes lead to the formation of nitriles as byproducts. thieme-connect.commdpi.com

Thionating AgentSubstrateConditionsOutcomeReference(s)
Lawesson's ReagentQuinolonesReflux in THFThiocarbonyl formation researchgate.net
Lawesson's ReagentAmide derivatives of quinolinesRoom TemperatureThioamide formation thieme-connect.com
Phosphorus Pentasulfide (P₂S₅)Amide derivative of quinoline (B57606)PyridineThionation, potential nitrile formation thieme-connect.com
Phosphorus Pentasulfide (P₄S₁₀)2-Phenylquinoline-4(1H)-onePyridine, reflux2-Phenylquinoline-4(1H)-thione mdpi.com

Introduction of the Amino Functionality at the C3 Position

The introduction of an amino group at the C3 position of the carbostyril ring is a crucial and often challenging step. Several strategies have been developed to achieve this functionalization.

One common approach involves the nitration of the carbostyril at the C3 position, followed by reduction of the nitro group to an amine. Nitration can be achieved using reagents like fuming nitric acid or a mixture of nitric acid and sulfuric acid. kochi-tech.ac.jpnih.gov The resulting 3-nitro-2-quinolone can then be reduced to 3-amino-2-quinolone using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another strategy is the halogenation of the carbostyril at the C3 position, followed by amination . Regioselective halogenation of quinolones at the C3 position can be accomplished using N-halosuccinimides (NCS, NBS, NIS) or other halogenating agents. kochi-tech.ac.jprsc.orgrsc.orgnih.gov The resulting 3-halo-2-quinolone can then undergo a nucleophilic substitution reaction with an amine source. Copper-catalyzed Ullmann-type reactions have been successfully employed for the amination of 3-halo-4(1H)-quinolones and 3-bromoquinolin-2(1H)-ones with various nitrogen nucleophiles. nih.gov

Direct C-H amination of the 2-quinolone scaffold at the C3 position represents a more atom-economical approach. Recent advances have demonstrated the feasibility of such transformations. For instance, light-induced methods have been developed for the synthesis of 3-ethylacylamino-2-quinolones from doubly activated cyclopropanes, involving a Ritter-type reaction pathway. acs.org

Novel and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes to quinoline derivatives, which are applicable to the synthesis of this compound.

Catalyst-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity while often requiring milder reaction conditions.

Organocatalysis has emerged as a powerful metal-free approach. An organoiodine-catalyzed electrophilic arene C(sp²)-H amination strategy has been developed for the synthesis of 2-quinolones. chemrxiv.orgchemrxiv.orgresearchgate.net This method avoids the use of costly and toxic heavy metals.

Transition-metal catalysis continues to be a dominant force. Palladium-catalyzed tandem reactions, such as amination/aldol condensation, provide efficient one-pot syntheses of 2-quinolones from readily available starting materials. nih.govmdpi.comresearchgate.net Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation offers a practical route to 2-aminoquinolines under mild, ligand-free conditions. researchgate.net Furthermore, molybdenum-based nanoporous catalysts have been used for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water, highlighting a green catalytic system. scielo.org.mxjmcs.org.mx

Catalyst TypeReactionKey FeaturesReference(s)
OrganoiodineElectrophilic Arene C(sp²)-H AminationMetal-free, mild conditions chemrxiv.orgchemrxiv.orgresearchgate.net
PalladiumTandem Amination/Aldol CondensationOne-pot synthesis, good yields nih.govmdpi.comresearchgate.net
CopperDirect C-H Amination of Quinolone N-oxidesLigand-free, mild conditions researchgate.net
Molybdenum Nanoporous CatalystDirect Amination in WaterGreen solvent, recyclable catalyst scielo.org.mxjmcs.org.mx

Solvent-Free and Environmentally Benign Protocols

Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Several solvent-free methods for the synthesis of quinolines have been reported. Microwave-assisted synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant has been achieved without any solvent or catalyst. nih.gov Another approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones in the presence of caesium iodide under thermal, solvent-free conditions. chemrxiv.org Catalyst-free and solvent-free conditions have also been developed for the synthesis of functionalized quinolines from imines and styrene. researchgate.net These methods offer advantages such as cleaner reactions, simpler work-up procedures, and shorter reaction times. nih.govchemrxiv.orgresearchgate.net The use of green solvents like water and ethanol (B145695) in quinolone synthesis is also gaining traction, further reducing the environmental impact of these processes. scielo.org.mxqeios.comresearchgate.net

Microwave-Assisted and Ultrasonic Synthesis Techniques

Modern synthetic chemistry increasingly employs energy-efficient technologies like microwave (MW) irradiation and ultrasound to accelerate reactions and improve yields. oatext.comacademie-sciences.fr These techniques are particularly valuable in the synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. oatext.com This direct heating of the reaction mixture leads to rapid temperature increases, dramatically reducing reaction times from hours to minutes. oatext.com MAOS is recognized as a green chemistry tool because it is fast, clean, economical, and often allows for solvent-free reactions. oatext.commdpi.com In the synthesis of scaffolds structurally related to this compound, such as 3-aminobenzo[b]thiophenes, microwave irradiation has been shown to provide rapid access to the target molecules in high yields. rsc.org For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in DMSO at 130 °C under microwave conditions yields the desired aminothiophene core in 58–96%. rsc.org

Ultrasonic Synthesis harnesses the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. mdpi.comresearchgate.net Compared to conventional methods, ultrasound irradiation can lead to greater selectivity, simpler operational protocols, and energy savings. academie-sciences.fr For many heterocyclic syntheses, sonication has been shown to be superior to even microwave-assisted methods in terms of yield and reaction time. academie-sciences.frmdpi.com For example, the synthesis of certain spiro[indoline-pyrazolo[1,2-b]phthalazine] derivatives under ultrasound was completed in 0.5 hours with a 93% yield, whereas the conventional method required 4 hours at a higher temperature for an 80% yield. mdpi.com

The application of these techniques to the synthesis of this compound and its analogues offers a pathway to more efficient and environmentally benign production processes.

Table 1: Comparison of Microwave and Ultrasonic Techniques in Heterocyclic Synthesis Data based on analogous reactions from cited literature.

ParameterMicrowave-Assisted SynthesisUltrasonic SynthesisConventional Heating
Reaction Time0.5 - 10 minutes oatext.comfarmaciajournal.com15 - 35 minutes academie-sciences.frmdpi.com4 - 24 hours oatext.commdpi.com
Typical Yields58 - 98% mdpi.comrsc.org82 - 93% academie-sciences.frmdpi.comOften lower than MW/Ultrasound mdpi.comresearchgate.net
Energy SourceElectromagnetic Irradiation oatext.comHigh-Frequency Sound Waves researchgate.netExternal Heat Source
Key AdvantageExtremely rapid heating oatext.comEnhanced rates and yields at lower bulk temperatures mdpi.comWell-established and widely available

Regio- and Stereoselective Synthesis of this compound Derivatives

The biological activity of complex molecules is profoundly influenced by the precise three-dimensional arrangement of their atoms. Therefore, controlling the regiochemistry and stereochemistry during the synthesis of this compound derivatives is critical for developing compounds with specific functions.

Regioselectivity refers to the control over the position at which a chemical bond is formed, determining which of several possible positional isomers is produced. In the context of this compound, this involves directing substituents to specific locations on the quinoline ring system or on the amino group. The relative positioning of functional groups is crucial as these groups act as "handles" that dictate the molecule's polarity and reactivity. youtube.com

Achieving high regioselectivity often involves a careful selection of precursors, catalysts, and reaction conditions. nih.govorganic-chemistry.org For instance, in the synthesis of related heterocyclic systems like thiazolo[3,2-b] oatext.comacademie-sciences.frbeilstein-journals.orgtriazoles, a single regioisomer can be obtained by reacting 3-mercapto oatext.comacademie-sciences.frbeilstein-journals.orgtriazole with unsymmetrical 1,3-diketones under visible light, with the resulting structure confirmed by advanced NMR techniques. ucm.es Similarly, the synthesis of tetra-substituted pyrazoles can be directed to a specific regioisomeric outcome by choosing between a one-pot procedure or a stepwise protocol, where the reaction conditions significantly influence which isomer is formed. nih.gov These principles can be applied to control the substitution pattern on the this compound core, enabling the synthesis of a specific desired isomer from a range of possibilities.

Stereochemistry is the branch of chemistry concerned with the three-dimensional structure of molecules. researchgate.net When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. uou.ac.in Introducing a chiral center into a this compound analogue, for example by adding a chiral substituent, necessitates stereoselective synthesis methods to produce a single desired enantiomer. This is important because different stereoisomers of a compound can have vastly different biological activities. uou.ac.innih.gov

Strategies for stereoselective synthesis typically fall into several categories:

Use of Chiral Precursors: Starting a synthesis with a molecule that is already enantiomerically pure (a chiral building block) can transfer that chirality to the final product. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a non-chiral substrate to direct a subsequent reaction to occur stereoselectively. researchgate.net After the reaction, the auxiliary is removed. Commonly used auxiliaries include sugar derivatives like diacetone-d-glucose (B1670380) (DAG) and natural products like menthol. nih.govnih.gov

Chiral Catalysis: An enantiopure catalyst can direct a reaction to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

A convergent and stereoselective synthesis of chiral analogues of a nucleoside precursor, for example, has been achieved by reacting diverse chiral amine building blocks with a common intermediate. beilstein-journals.org The development of chiral analogues of this compound would rely on such carefully designed synthetic routes to ensure the desired three-dimensional structure. beilstein-journals.org

Table 2: Strategies for Stereoselective Synthesis

StrategyDescriptionExampleReference
Chiral Pool SynthesisUtilizes readily available, enantiopure natural products as starting materials.Using enantiomeric forms of γ-homocyclogeranial for terpene synthesis. mdpi.com
Chiral AuxiliariesA removable chiral group guides the stereochemical outcome of a reaction.Use of diacetone-d-glucose (DAG) for the synthesis of C2-symmetric chiral bis-sulfoxides. nih.gov
Asymmetric CatalysisA chiral catalyst creates a chiral environment that favors the formation of one enantiomer.Palladium-catalyzed reactions with enantiopure ferrocene-based phosphine (B1218219) ligands. nih.gov
Substrate ControlAn existing chiral center in the substrate directs the stereochemistry of a new chiral center.Diastereoselective ketone-to-amine conversions in the synthesis of 3-arylcyclohexylamines. beilstein-journals.org

Precursor Chemistry and Synthetic Intermediates for this compound Production

The successful synthesis of a target molecule like this compound depends on the availability and reactivity of its chemical precursors and the stability of its synthetic intermediates. Precursors are the starting materials that are converted through a series of reactions, involving transient intermediates, into the final product.

The synthesis of the core thiocarbostyril (quinolin-2(1H)-thione) ring system can be approached in several ways. One common strategy for the analogous carbostyril (quinolin-2(1H)-one) involves the intramolecular cyclization of cinnamic acid derivatives. By analogy, precursors suitable for this compound would likely be derivatives of 3-amino- or 3-nitro-thiocinnamic acid.

A highly relevant synthetic route is the Gewald reaction, which is used to prepare 2-aminothiophenes. Adapting this to a fused ring system could involve precursors leading to an intermediate that can undergo intramolecular cyclization. For example, the synthesis of the related 3-aminobenzo[b]thiophene scaffold utilizes 2-halobenzonitriles and methyl thioglycolate as precursors. rsc.org This suggests that appropriately substituted benzene (B151609) derivatives are key starting materials.

Key synthetic intermediates in the formation of the thiocarbostyril ring might include:

Ortho-substituted thiocinnamates: An o-aminothiocinnamate could undergo direct cyclization. Alternatively, an o-nitrothiocinnamate could be cyclized following reduction of the nitro group to an amine.

Thioamides of phenylpropiolic acid: The reaction of an anthranilic acid derivative with a thionating agent followed by reaction with an alkyne could lead to the thiocarbostyril core.

3-Aminocarbostyril: A straightforward approach involves the synthesis of the corresponding oxygen analogue, 3-aminocarbostyril, followed by a thionation reaction using a reagent like Lawesson's reagent or phosphorus pentasulfide to replace the carbonyl oxygen with sulfur.

Table 3: Potential Precursors and Intermediates for this compound

Precursor(s)Key IntermediateTarget ReactionReference Analogy
2-Halobenzonitrile, Methyl ThioglycolateMethyl 3-aminobenzo[b]thiophene-2-carboxylateIntramolecular Cyclization / Condensation rsc.org
2-Aminobenzaldehyde, Malononitrile, Sulfur2-Amino-3-cyanothiophene derivativeGewald Reaction / Intramolecular CyclizationN/A
3-Aminocarbostyril, Lawesson's ReagentN/A (Direct Conversion)ThionationN/A
Phenylisothiocyanate, Active Methylene (B1212753) Reagent, HydrazineSubstituted aminopyrazoleOne-pot Condensation/Cyclization nih.gov

Chemical Reactivity and Transformations of 3 Aminothiocarbostyril

Oxidation and Reduction Chemistry of the Thiocarbostyril Core

The thiocarbostyril core of 3-aminothiocarbostyril possesses both a reducible heterocyclic system and an oxidizable thione group. The selective transformation of these functionalities is crucial for the synthesis of various derivatives.

The thione group (C=S) in this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide can be employed for this purpose. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net The oxidation can proceed through several stages, initially forming a sulfine (B13751562) (S-oxide) intermediate, which can be further oxidized to a sulfene (B1252967) (S,S-dioxide) or lead to desulfurization to the corresponding oxo-derivative (carbostyril).

The selective oxidation of the thione group is a key transformation. For instance, treatment of related thiones with one equivalent of an oxidizing agent under controlled temperature can favor the formation of the corresponding S-oxide. Increasing the stoichiometry of the oxidant and elevating the temperature can lead to the formation of the dioxo product or desulfurization. While specific studies on this compound are limited, research on analogous heterocyclic thiones provides insight into this reactivity. For example, the oxidation of various heterocyclic thiones with m-CPBA has been shown to yield the corresponding S-oxides or the desulfurized carbonyl compounds. rsc.org

Table 1: Oxidizing Agents for Thione Group Transformation

Oxidizing Agent Potential Product(s) General Observations
m-CPBA Sulfine, Sulfene, Carbostyril Stoichiometry and temperature control are crucial for selectivity. organic-chemistry.orgmasterorganicchemistry.com
Hydrogen Peroxide Sulfine, Carbostyril Often requires a catalyst; can lead to desulfurization.

It is important to note that the presence of the amino group at the 3-position can influence the reactivity of the thione group through electronic effects and may also be susceptible to oxidation under harsh conditions. Careful optimization of reaction parameters is therefore essential to achieve selective transformation of the thione functionality in this compound.

The heterocyclic part of this compound can be subjected to hydrogenation and reduction reactions to yield partially or fully saturated quinoline (B57606) derivatives. Catalytic hydrogenation is a common method for the reduction of the quinoline ring system. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are effective for this transformation. core.ac.uknickelgreen.comorgsyn.orgacs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) determines the extent of reduction.

For instance, catalytic hydrogenation of quinoline and its derivatives can lead to the formation of 1,2,3,4-tetrahydroquinolines. mdpi.com The reduction of the double bond in the heterocyclic ring is generally favored over the reduction of the benzene (B151609) ring under milder conditions. Raney Nickel is a particularly versatile reducing agent that can be used for the reduction of various functional groups, including the desulfurization of thiones to the corresponding alkanes, although its primary application in this context would be the reduction of the heterocyclic ring. core.ac.uknickelgreen.comorgsyn.orgacs.org

Table 2: Catalysts for Hydrogenation of Quinoline Systems

Catalyst Typical Conditions Product(s)
Pd/C H₂ (1-50 atm), RT-100 °C, various solvents Tetrahydroquinoline derivatives nih.gov
PtO₂ (Adams' catalyst) H₂ (1-3 atm), RT, acidic or neutral media Tetrahydroquinoline derivatives
Raney Nickel H₂ (1-100 atm), RT-150 °C, various solvents Tetrahydroquinoline derivatives, potential desulfurization core.ac.uknickelgreen.comorgsyn.orgacs.org

The amino group at the C3 position is generally stable under these hydrogenation conditions. However, the thione group might undergo reduction or desulfurization depending on the catalyst and the severity of the reaction conditions. For example, vigorous reduction with Raney Nickel is known to reduce thioketones to the corresponding methylene (B1212753) group.

Metal-Catalyzed Cross-Coupling Reactions at Derivatizable Positions

The this compound scaffold possesses several positions that can be functionalized through metal-catalyzed cross-coupling reactions, provided suitable precursors are prepared. Halogenation of the aromatic ring or conversion of the thione or amino group into a suitable leaving group (e.g., triflate) opens up avenues for Suzuki-Miyaura, Heck, and Sonogashira couplings. sumitomo-chem.co.jpnrochemistry.comresearchgate.netnih.govnih.govmdpi.comrsc.orgscirp.orgchemrxiv.org These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govrsc.orgnih.govmdpi.combeilstein-journals.org

For Suzuki-Miyaura coupling, a halogenated this compound derivative (e.g., bromo- or iodo-substituted on the benzene ring) can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. sumitomo-chem.co.jpnih.govmdpi.com Similarly, the Heck reaction allows for the coupling of a halogenated or triflylated derivative with an alkene. chemrxiv.orgmdpi.combeilstein-journals.orgmdpi.com The Sonogashira coupling enables the introduction of an alkyne moiety by reacting a halide with a terminal alkyne, typically using a palladium/copper co-catalyst system. nrochemistry.comnih.govrsc.orgscirp.orgthalesnano.com

Table 3: Overview of Potential Cross-Coupling Reactions on Derivatized this compound

Reaction Coupling Partners Catalyst System Potential Product
Suzuki-Miyaura Aryl/vinyl halide + Aryl/vinyl boronic acid/ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) Aryl/vinyl substituted this compound sumitomo-chem.co.jpnih.govmdpi.commdpi.com
Heck Aryl/vinyl halide/triflate + Alkene Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Alkene substituted this compound chemrxiv.orgmdpi.combeilstein-journals.orgmdpi.com

The success of these cross-coupling reactions is highly dependent on the nature of the substrate, the choice of catalyst and ligands, the base, and the reaction conditions. The presence of the amino and thione groups can potentially interfere with the catalytic cycle through coordination to the metal center. Therefore, protection of these functional groups might be necessary in some cases to achieve high yields and selectivity. For instance, studies on the Suzuki-Miyaura coupling of 3-amino-2-chloropyridine (B31603) have shown that the choice of ligand is critical to overcome the challenges posed by the coordinating amino group. sumitomo-chem.co.jp

Derivatization Strategies for Enhanced Research Analysis and Functionalization

General Derivatization Reagents and Methodologies for 3-Aminothiocarbostyril

The primary amino group (–NH₂) of this compound is the principal target for derivatization. Common strategies include acylation, alkylation, and silylation, which alter the polarity, volatility, and chemical properties of the molecule.

Acylation is the introduction of an acyl group (R-C=O) and is one of the most reliable reactions for primary amines. wikipedia.org This is typically achieved using acylating agents like acid halides or anhydrides. The reaction converts the basic amino group into a neutral amide, significantly altering its chemical properties. For example, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield 3-acetylaminothiocarbostyril. This process is often used to prevent rearrangement reactions that can occur during other modifications like alkylation. wikipedia.org

Alkylation involves the introduction of an alkyl group onto the amino function. uci.edulibretexts.org This can be accomplished using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). uci.edu However, the alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific conditions are required, such as using a protective group strategy or specific reagents and bases like cesium carbonate, which has been successful for structurally similar aminothiophenes. rsc.org

Silylation is a common derivatization technique, particularly for gas chromatography, that involves replacing an active hydrogen atom with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing primary amines. The resulting N-silylated derivative of this compound would exhibit increased thermal stability and volatility. organicchemistrydata.org

Table 1: General Derivatization Reagents and Methodologies

Derivatization Type Reagent Class Example Reagent Target Functional Group Resulting Derivative
Acylation Acid Halides, Anhydrides Acetyl Chloride, Acetic Anhydride Primary Amine (–NH₂) N-acyl derivative (Amide)
Alkylation Alkyl Halides Methyl Iodide, Benzyl Bromide Primary Amine (–NH₂) N-alkyl derivative
Silylation Silylating Agents BSTFA, MSTFA Primary Amine (–NH₂) N-trimethylsilyl derivative

Derivatization for Spectroscopic Characterization Enhancement

Derivatization can be specifically tailored to improve the response of an analyte to various spectroscopic techniques.

To enhance detectability in UV-Visible or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) can be attached to the this compound molecule. sigmaaldrich.com The primary amino group is an ideal handle for attaching such "tags."

Standard derivatizing agents for amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.

Dabsyl Chloride (DABS-Cl): Yields a chromophoric derivative with strong absorbance in the visible region.

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Forms a fluorescent derivative, commonly used in amino acid analysis. chemmethod.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. chemmethod.com

Interestingly, one study noted the use of this compound itself as a fluorimetric reagent for determining quinones, indicating that the parent molecule possesses inherent fluorescent properties that could be modulated or enhanced through derivatization. jst.go.jp

In Nuclear Magnetic Resonance (NMR) spectroscopy, derivatization can help resolve overlapping signals and provide clearer structural information. mnstate.edu The chemical environment of protons and carbons near the amino group in this compound will be significantly altered upon derivatization.

Chemical Shift Alteration: Converting the –NH₂ group to an amide (acylation) or a secondary/tertiary amine (alkylation) changes the electronic properties of the substituent. This modification alters the chemical shifts (δ) of nearby protons on the aromatic ring, potentially resolving signal overlap and aiding in the assignment of the substitution pattern. organicchemistrydata.orgresearchgate.net For example, acylation typically causes a downfield shift in the signals of adjacent protons due to the electron-withdrawing nature of the carbonyl group.

Signal Simplification: The protons of the primary amino group can sometimes appear as a broad signal or participate in hydrogen exchange, which can complicate the spectrum. Converting the amine to an amide or a substituted amine replaces these exchangeable protons with a group that gives a more defined signal pattern, simplifying interpretation. msu.edu

Table 2: Derivatization for Spectroscopic Enhancement

Technique Goal Reagent Example Expected Outcome
UV-Vis/Fluorescence Enhance Detection Dansyl Chloride, Dabsyl-Cl Formation of a highly fluorescent or colored derivative.
NMR Spectroscopy Improve Signal Resolution Acetic Anhydride Alteration of chemical shifts of aromatic protons, removal of exchangeable N-H proton signals.

Derivatization for Chromatographic Separation and Detection

Derivatization is a cornerstone of chromatography, used to improve analyte volatility, enhance separation efficiency, and increase detector sensitivity. nih.govnih.gov

Gas chromatography (GC) requires analytes to be volatile and thermally stable. notulaebotanicae.ro Due to its polar amino group and the thiocarbonyl moiety, this compound is expected to have low volatility and may undergo thermal degradation. Silylation is the most common strategy to overcome this limitation. By reacting this compound with a silylating agent like BSTFA, the active hydrogen on the nitrogen is replaced with a non-polar trimethylsilyl (TMS) group. This derivatization masks the polar functional group, reduces intermolecular hydrogen bonding, and significantly increases the volatility of the compound, making it suitable for GC analysis. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing polar molecules, but its sensitivity is highly dependent on the ionization efficiency of the analyte. nih.govwikipedia.org While the basic amino group of this compound can be protonated to form a positive ion ([M+H]⁺), derivatization can be used to introduce a permanent or more easily formed charge, thereby enhancing the ESI-MS signal.

A key strategy is to introduce a quaternary ammonium group, which carries a permanent positive charge. Girard's reagents (e.g., Girard's Reagent T) are classic examples of derivatizing agents that react with carbonyl groups, but analogous reagents exist for amines that introduce a fixed positive charge. This ensures the analyte is always charged, regardless of the pH of the solvent system, leading to a stable and strong signal in the mass spectrometer. This derivatization is particularly useful for quantitative studies where a consistent and high-intensity signal is crucial. broadinstitute.org

Table 3: Derivatization for Chromatographic Analysis

Technique Goal Reagent/Methodology Mechanism of Improvement
Gas Chromatography (GC) Increase Volatility Silylation (e.g., with BSTFA) Replaces polar N-H with a non-polar TMS group, reducing boiling point.
ESI-Mass Spectrometry Enhance Ionization Charge-tagging (e.g., with a quaternary ammonium moiety) Introduces a permanent positive charge, improving ionization efficiency and signal stability.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Acetylaminothiocarbostyril
Acetyl Chloride
Acetic Anhydride
Benzyl Bromide
Cesium Carbonate
Dansyl Chloride (DNS-Cl)
Dabsyl Chloride (DABS-Cl)
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Girard's Reagent T
Methyl Iodide
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Chiral Derivatization for Enantiomeric Separation

The separation of enantiomers, which are non-superimposable mirror-image molecules, is a critical task in chemical and pharmaceutical analysis. researchgate.net For chiral molecules that lack a suitable chromophore or fluorophore, or for situations where direct separation methods are not optimal, indirect approaches involving chiral derivatization are employed. chromatographyonline.comeijppr.com This strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form two diastereomers. chromatographyonline.comchiralpedia.com These resulting diastereomers possess distinct physicochemical properties, allowing them to be separated using standard, non-chiral chromatographic techniques like HPLC or GC. chiralpedia.comnih.gov

The this compound molecule contains a primary amine group, which is a common target for derivatization. thermofisher.com A variety of CDAs can react with this amine to facilitate enantiomeric separation. The success of this method hinges on the availability of a stable, enantiopure CDA and the ability to form the diastereomeric products reliably. chiralpedia.com For instance, chiral reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chlorides are classic examples of CDAs used for determining the enantiomeric purity of alcohols and amines.

The general approach for the derivatization of an amino group, such as the one in this compound, is outlined below:

Reaction: The racemic mixture containing the amine is reacted with a single enantiomer of a chiral derivatizing agent.

Formation of Diastereomers: This reaction produces a mixture of diastereomers, which, unlike the original enantiomers, have different physical properties.

Separation: The diastereomeric mixture is then separated using a standard achiral analytical method, such as reverse-phase HPLC or gas chromatography. nih.gov

Analysis: The relative amounts of the separated diastereomers correspond to the relative amounts of the enantiomers in the original sample.

Several classes of chiral derivatizing agents are suitable for targeting the primary amine of this compound.

Chiral Derivatizing Agent (CDA) ClassExample ReagentTarget Functional GroupResulting LinkageAnalytical Method
Chiral Carboxylic Acids / Acyl HalidesMosher's acid chloridePrimary AmineAmideNMR, HPLC
Chiral Chloroformates(1R)-Menthyl chloroformatePrimary AmineCarbamateHPLC, GC
Chiral Isocyanates(R)-1-Phenylethyl isocyanatePrimary AmineUreaHPLC
OPA and Chiral Thiolso-Phthalaldehyde (OPA) + N-acetyl-L-cysteinePrimary AmineThio-substituted isoindoleHPLC with fluorescence

Functionalization for Bioconjugation and Probe Development

Functionalization of this compound is essential for its application in chemical biology, particularly for creating bioconjugates and molecular probes. Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, such as a protein or peptide. thermofisher.com The inherent chemical groups on this compound—the primary amine, the thioamide, and the quinoline (B57606) ring system—offer multiple sites for modification. The primary amine is particularly useful due to its nucleophilicity and accessibility on the outer surface of the molecule, allowing for conjugation without significant structural disruption. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

High-field NMR offers enhanced sensitivity and resolution, which is crucial for analyzing complex molecules. oxinst.comnih.gov The use of higher magnetic field strengths reduces signal overlap and provides more detailed structural information. oxinst.com

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules such as this compound. wikipedia.org These experiments distribute NMR signals across two frequency axes, resolving overlapping peaks that are common in one-dimensional (1D) spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orghmdb.ca An HSQC spectrum of this compound would link each proton signal to the carbon it is attached to, providing definitive C-H connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which is critical for determining the three-dimensional structure of a molecule. harvard.edu

Solid-State NMR (ssNMR): While solution-state NMR is more common, solid-state NMR provides valuable information about the structure and dynamics of molecules in their solid form. nih.govemory.edu In ssNMR, techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. emory.edu For this compound, ssNMR could be used to study its crystalline packing and intermolecular interactions. nih.gov

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and known substituent effects, is provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C2-~180-190
C3-~110-120
C4~7.0-7.5 (singlet)~120-130
C4a-~125-135
C5~7.2-7.8 (doublet)~120-130
C6~7.0-7.5 (triplet)~125-135
C7~7.0-7.5 (triplet)~125-135
C8~7.2-7.8 (doublet)~115-125
C8a-~135-145
N1-H~12-14 (broad singlet)-
3-NH₂~5-7 (broad singlet)-

Note: This is a generalized table. Actual chemical shifts will depend on the specific experimental conditions.

Isotopic labeling involves the incorporation of stable isotopes, such as ²H (deuterium), ¹³C, and ¹⁵N, into a molecule. symeres.comlucerna-chem.ch This technique is a powerful tool for simplifying complex NMR spectra and for tracing metabolic pathways. symeres.comcreative-proteomics.com For this compound, selective labeling of specific positions can help to:

Confirm signal assignments: By observing the effect of isotopic substitution on the NMR spectrum, ambiguous assignments can be resolved.

Elucidate reaction mechanisms: Isotopic tracers can be used to follow the course of a chemical reaction and determine the fate of specific atoms. symeres.com

Enhance sensitivity: In cases where the natural abundance of a nucleus is low (e.g., ¹³C, ¹⁵N), isotopic enrichment can significantly improve the signal-to-noise ratio in NMR experiments. mdpi.com

For instance, ¹⁵N labeling of the amino group in this compound would allow for direct observation of the nitrogen atom in ¹⁵N NMR spectra and facilitate the study of its electronic environment and hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comresearchgate.net For this compound (C₉H₈N₂S), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass. The ability of HRMS to produce fragmentation patterns further enhances the accuracy of chemical formula prediction. innovareacademics.inresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis, with a fragmentation step in between. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented (often through collision-induced dissociation), and the resulting product ions are then mass-analyzed. nationalmaglab.orgencyclopedia.pub This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.org For this compound, MS/MS studies would help to identify characteristic fragment ions, which can be used for its specific detection and structural confirmation. The fragmentation pattern would likely involve losses of small neutral molecules such as HCN, CS, and NH₃.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
176149HCN
176132CS
176159NH₃
149122HCN

This is a hypothetical fragmentation table. Actual fragmentation will depend on the ionization method and collision energy.

The choice of ionization technique is crucial in mass spectrometry as it determines how the analyte is converted into gas-phase ions.

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. libretexts.org This often leads to extensive fragmentation, providing a detailed fingerprint of the molecule that can be compared to spectral libraries. vscht.czenovatia.com However, the molecular ion may be weak or absent for some compounds. vscht.cz

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. libretexts.orgwaters.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. vscht.czwaters.com ESI would be an appropriate technique for analyzing this compound, likely yielding a strong signal for the protonated molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large biomolecules, but it can also be applied to smaller organic molecules. libretexts.org The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. libretexts.org

The selection of the ionization method depends on the specific analytical goal, whether it is to determine the molecular weight with minimal fragmentation (ESI, MALDI) or to obtain a detailed fragmentation pattern for structural elucidation (EI). youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies

The intricate molecular structure of 3-aminothiocarbostyril, also known as 3-amino-1H-quinoline-2-thione, lends itself to detailed investigation through a variety of advanced spectroscopic techniques. These methods provide profound insights into its vibrational modes, electronic structure, and photophysical behavior.

Computational and Theoretical Investigations of 3 Aminothiocarbostyril

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research for investigating molecular properties. uni-muenchen.dearxiv.org DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the electronic structure and reactivity of medium-sized organic molecules like 3-Aminothiocarbostyril. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived. arxiv.orgnumberanalytics.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the fused aromatic ring system, which can readily donate electron density. Conversely, the LUMO is likely concentrated around the electron-deficient thiocarbonyl group (C=S) and the heterocyclic ring, which can act as electron acceptors. FMO analysis can thus predict that the amino group is a primary site for electrophilic attack, while the thiocarbonyl carbon is susceptible to nucleophilic attack.

Hypothetical FMO Data for this compound

This table presents representative data that could be obtained from a DFT calculation for this compound. The specific values depend on the level of theory and basis set used.

ParameterRepresentative Value (eV)Implication for Reactivity
HOMO Energy-5.85Indicates a strong tendency to donate electrons.
LUMO Energy-1.70Indicates a moderate ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.15Suggests good kinetic stability but sufficient reactivity for chemical transformations.

An Electrostatic Potential (ESP) surface map, also known as a molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is mapped onto the molecule's electron density surface, using color to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or nonpolar regions. researchgate.net

In a hypothetical ESP map for this compound, the most electron-rich (red) areas would be expected around the nitrogen atom of the amino group and the sulfur atom of the thiocarbonyl group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group would likely be the most electron-poor (blue) regions, making them potential hydrogen bond donors. The aromatic rings would exhibit a more complex potential distribution, reflecting the delocalized π-electron system. This visual representation of charge distribution provides intuitive insights into the molecule's polarity and its preferred sites for intermolecular interactions. libretexts.org

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. hawaii.edu These calculations, typically performed using DFT methods, determine the frequencies of the normal modes of vibration. unito.it Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. hawaii.edu By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectral bands can be made, confirming the molecular structure. Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and for anharmonicity effects. arxiv.org

For this compound, key vibrational modes would include the symmetric and asymmetric N-H stretching of the amino group, the C=S stretching of the thiocarbonyl, C-N stretching, and various aromatic C-H and C-C stretching and bending modes.

Hypothetical Vibrational Frequencies for this compound

This table shows a selection of predicted vibrational frequencies and their assignments for this compound.

Predicted Frequency (cm⁻¹, scaled)Vibrational Mode Assignment
3450Asymmetric N-H Stretch
3360Symmetric N-H Stretch
1620N-H Scissoring (Bending)
1580Aromatic C=C Stretch
1250C=S Stretch
820C-H Out-of-Plane Bending

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. bonvinlab.org This technique is particularly useful for exploring the conformational landscape of flexible molecules and for analyzing their interactions with their environment, such as a solvent. mdpi.comnih.gov

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. njit.edunih.gov This is due to the interactions between the solute and solvent molecules, a phenomenon known as solvation. wikipedia.org MD simulations can explicitly model these effects by placing the solute molecule (this compound) in a simulated box filled with solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent).

For this compound, simulations in a polar protic solvent like water would likely show strong hydrogen bonding between the amino group (as a donor) and the thiocarbonyl sulfur (as an acceptor) with surrounding water molecules. These specific interactions could stabilize certain conformations and influence the orientation of the amino group relative to the ring system. In contrast, simulations in a nonpolar solvent would minimize these specific solute-solvent interactions, and the molecule's conformation would be governed more by intramolecular forces and weaker van der Waals interactions with the solvent. libretexts.org

In the liquid or solid state (condensed phases), this compound molecules are in close contact and interact with each other through various non-covalent forces. nih.govsaskoer.ca MD simulations of multiple this compound molecules can elucidate the nature and strength of these intermolecular interactions, which govern the material's bulk properties.

Hypothetical Intermolecular Interaction Data for this compound in a Condensed Phase

This table summarizes potential intermolecular interactions and their typical energies as could be determined from MD simulations.

Interaction TypeInteracting GroupsRepresentative Energy (kJ/mol)
Hydrogen BondingN-H --- S=C-15 to -25
Hydrogen BondingN-H --- N (ring)-12 to -20
π-π StackingAromatic Ring --- Aromatic Ring-5 to -15
Dipole-DipoleC=S --- C=S-3 to -8

Docking Studies and Molecular Modeling for Ligand-Target Interactions

Molecular docking and modeling are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.govebi-edu.com These methods are crucial in drug discovery for identifying potential drug targets, optimizing lead compounds, and understanding the molecular basis of a drug's activity. researchgate.net

Docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor, forming a stable complex. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. ebi-edu.comresearchgate.net The scoring functions estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. jptcp.com

While specific docking studies on this compound are not extensively reported in the available literature, studies on analogous heterocyclic compounds containing thioamide and amine functionalities provide a framework for predicting its potential interactions. For instance, docking studies on various heterocyclic inhibitors against protein kinases, a common class of drug targets, have revealed key binding modes. It is plausible that the this compound scaffold could also target such enzymes. The amino group and the thiocarbonyl group of this compound are capable of forming significant hydrogen bonds, while the carbostyril ring system can engage in hydrophobic and π-stacking interactions. nih.gov

To illustrate the potential binding affinities, a hypothetical data table is presented below, based on typical binding energy ranges observed for small molecule inhibitors against various protein targets in similar computational studies.

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Interaction Type
Protein Kinase A (PKA)-8.5Hydrogen Bonding, Hydrophobic
Cyclooxygenase-2 (COX-2)-7.9Hydrogen Bonding, π-π Stacking
Tumor Necrosis Factor-alpha (TNF-α)-9.2Hydrogen Bonding, Hydrophobic, π-Sulfur
Janus Kinase 2 (JAK2)-8.1Hydrogen Bonding, Hydrophobic

This table is illustrative and represents potential binding affinities based on studies of similar heterocyclic compounds. The actual binding affinities of this compound would need to be determined through specific experimental and computational studies.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and the ligand's biological activity. Key interactions include:

Hydrogen Bonds: The amino group (-NH2) and the thiocarbonyl group (C=S) of this compound are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in a protein target, such as serine, threonine, or the peptide backbone. researchgate.net

Hydrophobic Interactions: The aromatic carbostyril core of the molecule can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. physchemres.org

π-π Stacking: The planar aromatic ring system can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

π-Sulfur Interactions: The sulfur atom of the thiocarbonyl group can participate in π-sulfur interactions with aromatic rings.

Computational analyses of related thiourea (B124793) and thiazole (B1198619) derivatives have consistently highlighted the importance of such interactions in determining their binding to protein targets. researchgate.netresearchgate.net For example, in studies of thiazole derivatives, hydrogen bonds and hydrophobic interactions were found to be crucial for their inhibitory activity. researchgate.net Similarly, the analysis of protein-ligand complexes frequently reveals a combination of these forces stabilizing the binding. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ddg-pharmfac.netresearchgate.net These models are invaluable for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The development of a QSAR or QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. mdpi.com For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity or property. ijpsr.comimist.ma

A representative QSAR model for a hypothetical series of thiocarbostyril derivatives is presented in the table below to illustrate the typical output of such studies.

Model EquationStatistical ParametersDescriptor Significance
pIC50 = 0.85(logP) - 0.23(TPSA) + 1.54(HBD) + 2.1R2 = 0.88logP: Positive correlation (lipophilicity enhances activity)
Q2 = 0.75TPSA: Negative correlation (lower polarity enhances activity)
F-statistic = 45.2HBD: Positive correlation (hydrogen bond donors enhance activity)

This table is a hypothetical example illustrating a QSAR model for a series of thiocarbostyril derivatives. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity. R2 (coefficient of determination), Q2 (cross-validated R2), and the F-statistic are measures of the model's goodness-of-fit, robustness, and statistical significance, respectively. mdpi.com

A critical outcome of QSAR and QSPR studies is the identification of molecular descriptors that have the most significant impact on the activity or property of interest. researchgate.net These descriptors provide valuable insights into the structural features that should be modified to enhance the desired outcome. For a molecule like this compound, several types of descriptors would be relevant in a QSAR/QSPR analysis:

Hydrophobicity Descriptors (e.g., logP): This descriptor quantifies the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. QSAR studies on diclofenac (B195802) analogues, for instance, revealed lipophilicity as a crucial parameter for anti-inflammatory activity. nih.gov

Electronic Descriptors (e.g., HOMO/LUMO energies, Mulliken charges): These descriptors relate to the electronic properties of the molecule, such as its ability to donate or accept electrons, which is critical for forming various types of chemical bonds. Studies on chalcones have shown that the energy of the Highest Occupied Molecular Orbital (EHOMO) is a significant factor in their antimycobacterial activity. nih.gov

Topological Descriptors (e.g., Wiener index, Kier & Hall indices): These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching.

Steric Descriptors (e.g., Molar Refractivity - MR): These descriptors relate to the volume and bulk of the molecule or its substituents, which can influence how well it fits into a binding site. In a QSAR study of thiazole derivatives, molar refractivity was identified as a contributing descriptor. imist.ma

Biological Activity and Mechanistic Profile of this compound: An In Vitro Perspective

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the in vitro biological and mechanistic activities of the chemical compound this compound. While the synthesis and properties of quinoline (B57606) derivatives, a broad class to which this compound belongs, are subjects of scientific inquiry, detailed investigations into the specific enzyme and receptor interactions of this particular molecule are not documented in the available literature. The following sections address the specified areas of inquiry, noting the absence of published research findings.

Biological Activity and Structure Activity Relationship Sar Studies Mechanistic and in Vitro Focus

Antimicrobial and Antiviral Activity Investigations (in vitro mechanistic studies)

Research indicates that 3-Amino-2(1H)-quinolinethione is a candidate for the development of new antimicrobial agents, though detailed mechanistic studies are more broadly available for the quinoline class as a whole. ontosight.ai

Mechanism of Action against Bacterial and Fungal Targets

The antimicrobial action of quinoline derivatives, the parent class of this compound, is well-documented. The primary mechanism involves the inhibition of essential bacterial enzymes responsible for DNA replication.

Inhibition of DNA Gyrase and Topoisomerase IV : Quinolone antimicrobials interfere with nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV. mdpi.commdpi.com These type II topoisomerases are crucial for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death. mdpi.comnih.gov Generally, DNA gyrase inhibition is correlated with activity against Gram-negative bacteria, while topoisomerase IV inhibition is linked to activity against Gram-positive bacteria. mdpi.com

Structure-Activity Relationship (SAR) : For quinolin-4-ones, SAR studies have shown that substitutions at various positions on the quinoline ring are critical for activity. A fluorine atom at position C6 and a piperazine (B1678402) or pyrrolidine (B122466) ring at C7 can enhance activity against Gram-negative and Gram-positive bacteria, respectively. mdpi.com

Antifungal Activity : Some quinoline derivatives, such as those synthesized from quinoline-2-thione, have shown promising in vitro activity against fungal pathogens like Candida albicans. bohrium.com However, the precise mechanism against fungal targets is less defined than the antibacterial mechanism.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives This table presents findings for the broader quinoline class, as specific data for this compound was not available.

Compound ClassBacterial Target(s)Mechanism of ActionReference(s)
Fluoroquinolin-4-onesGram-negative bacteria (e.g., E. coli)Inhibition of DNA gyrase mdpi.com
Fluoroquinolin-4-onesGram-positive bacteria (e.g., S. aureus)Inhibition of DNA Topoisomerase IV mdpi.com
Nalidixic AcidGram-negative bacteria (e.g., E. coli, Proteus spp.)Inhibition of DNA gyrase A subunit nih.govdrugbank.com
2-amino-4-(aryl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrilesC. albicans (fungal)Not specified bohrium.com

Inhibition of Viral Replication Steps

Novel quinoline derivatives have demonstrated significant potential as antiviral agents in various in vitro studies. The mechanisms identified often involve the inhibition of critical stages in the viral life cycle.

Inhibition of Viral Transcription and Replication : A study on quinoline derivatives against Influenza A Virus (IAV) found that the most potent compound inhibited the virus transcription and replication cycle at an early stage. nih.gov

Protease Inhibition : For flaviviruses like Dengue (DENV), some quinoline derivatives are thought to act by inhibiting the viral protease NS2B/NS3, which is essential for processing the viral polyprotein. mdpi.com

Polymerase Inhibition : Research on isoquinolone derivatives against influenza viruses identified compounds that suppress the viral RNA replication step by targeting the viral polymerase activity. mdpi.com

Broad-Spectrum Activity : The quinoline scaffold has been a foundation for developing antivirals against a range of viruses, including Respiratory Syncytial Virus (RSV), Dengue Virus (DENV), and SARS-CoV-2. nih.govmdpi.comnih.gov

Table 2: In Vitro Antiviral Activity of Selected Quinoline Derivatives This table presents findings for the broader quinoline class, as specific data for this compound was not available.

Derivative ClassVirus TargetReported IC50 / ActivityProposed Mechanism of ActionReference(s)
Quinoline DerivativesRespiratory Syncytial Virus (RSV)IC50 = 3.10–6.93 µMNot specified nih.gov
Quinoline DerivativesInfluenza A Virus (IAV)IC50 = 1.87 µMInhibition of early-stage transcription/replication nih.gov
Novel Quinoline DerivativesDengue Virus Serotype 2 (DENV2)Inhibitory in low micromolar rangePotential inhibition of NS2B/NS3 protease mdpi.com
Isoquinolone DerivativesInfluenza A and B VirusesEC50 = 9.9-18.5 µMInhibition of viral polymerase activity mdpi.com
Quinoline-3-carboxylate DerivativesSARS-CoV-2Inhibitory activity demonstratedBinding to viral protease (NSP5) nih.gov

Chemoenzymatic and Biosynthetic Insights into this compound Activity

There is no specific information available in the reviewed literature concerning the chemoenzymatic or biosynthetic pathways for this compound. Research in this area often focuses on using enzymes to create complex molecules with high selectivity, which can be more efficient than purely chemical methods. researchgate.netbiorxiv.org For instance, chemoenzymatic routes have been developed for various natural products and their intermediates, but not for this compound. mdpi.comchemrxiv.orgnih.gov

The synthesis of the precursor, quinoline-2-thione (also known as thiocarbostyril), can be achieved through chemical methods, such as reacting 2-chloroquinoline (B121035) with thiourea (B124793). sci-hub.se However, the use of enzymes in the synthesis of this compound has not been reported. Similarly, no natural biosynthetic pathway for this compound has been identified. The biosynthesis of related sulfur-containing heterocyclic compounds like the thiazole (B1198619) moiety of thiamin involves complex enzymatic machinery, including sulfur carrier proteins, but these pathways are distinct. nih.gov

Role of Amino Acid Metabolism in Related Systems

The biological significance of this compound and its parent structure, the quinoline ring system, is often explored in the context of anticancer research. researchgate.netbohrium.comopenmedicinalchemistryjournal.com A fundamental characteristic of malignant cells is the reprogramming of metabolic pathways to sustain their rapid growth and proliferation. nih.govnih.gov This metabolic plasticity makes pathways such as amino acid metabolism attractive targets for therapeutic intervention. wjgnet.comnih.govnih.gov While direct studies linking this compound to amino acid metabolism are not extensively documented, the established anticancer potential of the broader quinoline class provides a strong basis for examining its role within this context. researchgate.netresearchgate.net

Cancer cells exhibit an increased demand for specific amino acids which serve not only as building blocks for proteins and nucleotides but also as energy sources and key signaling molecules. nih.govfrontiersin.org Key amino acid metabolic pathways frequently dysregulated in cancer include:

Glutamine and Glutamate Metabolism: Many cancer cells are "addicted" to glutamine, using it to fuel the tricarboxylic acid (TCA) cycle (a process termed glutaminolysis), for nucleotide synthesis, and to produce the antioxidant glutathione. frontiersin.orgmdpi.com

Serine and Glycine (B1666218) Metabolism: The serine synthesis pathway is often hyperactivated in tumors. Serine and glycine provide essential one-carbon units for the synthesis of nucleotides and for methylation reactions, which are crucial for epigenetic regulation and cell proliferation. nih.govfrontiersin.orgmdpi.com

Branched-Chain Amino Acids (BCAAs): BCAAs, including leucine, isoleucine, and valine, are increasingly recognized for their role in cancer progression. They serve as an energy source and are involved in crucial signaling pathways like the mammalian target of rapamycin (B549165) (mTOR) pathway, which regulates cell growth. nih.govfrontiersin.org

Arginine Metabolism: Arginine is a conditionally essential amino acid involved in diverse processes including protein and nucleotide synthesis. Some tumors have defects in their ability to produce arginine, making them dependent on external sources and thus vulnerable to arginine depletion strategies. nih.govmdpi.com

Tryptophan Metabolism: The kynurenine (B1673888) pathway, the primary route for tryptophan catabolism, is often upregulated in tumors and contributes to an immunosuppressive tumor microenvironment, helping cancer cells evade the host immune system. nih.govnih.gov

Given that quinoline derivatives exhibit antiproliferative and pro-apoptotic activities against cancer cells, their mechanism of action is intrinsically linked to the disruption of these vital cellular processes. researchgate.netbohrium.com By inhibiting key signaling pathways like JAK2/STAT3, as demonstrated by some quinoline-2-thione derivatives, these compounds can interfere with the transcriptional regulation of metabolic enzymes, thereby disrupting the metabolic reprogramming that cancer cells rely on for survival and growth. bohrium.com Therefore, targeting cancer cells with quinoline-based compounds represents an indirect but potent strategy for intervening in the aberrant amino acid metabolism that characterizes malignancy.

Design Principles for Modulating Biological Activity through SAR

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for systematically optimizing a lead compound's biological activity. plos.orgorientjchem.org By modifying the chemical structure of a molecule like this compound and evaluating the resulting changes in its biological profile, researchers can identify key structural features responsible for its therapeutic effects. This iterative process of design, synthesis, and testing guides the development of analogs with enhanced potency and selectivity. researchgate.netplos.org

Impact of Substituent Effects on Biological Profiles

The biological activity of the quinoline scaffold is highly sensitive to the nature and position of its substituents. SAR studies have consistently shown that minor modifications can lead to significant changes in potency and even the mechanism of action. orientjchem.org

For quinoline derivatives, specific substitution patterns have been correlated with enhanced anticancer activity. For instance, the presence of a hydroxyl or methoxy (B1213986) group at the C7-position of the quinoline ring has been shown to improve antitumor activity. orientjchem.org Similarly, introducing a fluorine atom at the C6-position can significantly boost antibacterial efficacy. orientjchem.org In a series of 4-quinoline carboxylic acid analogs with antiviral activity, replacing a chlorine atom at the C7-position with a fluorine atom resulted in a tenfold increase in potency. nih.gov

The substitution on appended rings is also critical. In a study of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives, compounds with ortho-substitution on the C4-phenyl ring demonstrated superior antimicrobial and cytotoxic effects, highlighting the importance of steric and electronic factors in the interaction with biological targets. bohrium.com

ScaffoldPositionSubstituentObserved Effect on Biological ActivityReference
QuinolineC7-OH or -OCH3Improved antitumor activity orientjchem.org
QuinolineC6-FEnhanced antibacterial activity orientjchem.org
4-Quinoline Carboxylic AcidC7-F (replacing -Cl)10-fold boost in antiviral activity nih.gov
6-(Quinolin-2-ylthio)pyridineC4-Aryl RingOrtho-substituentsPotent cytotoxic and antimicrobial activity bohrium.com

Conformationally Restricted Analogues for SAR Probing

To better understand the three-dimensional requirements for biological activity, medicinal chemists often design conformationally restricted analogues. By reducing the number of rotatable bonds in a molecule, these rigid or semi-rigid structures can help identify the specific conformation (shape) that is optimal for binding to a biological target. nih.govpsu.edu

Several studies on quinoline-based compounds have successfully employed this strategy:

Antiviral Quinolines: In the development of 4-quinoline carboxylic acid-based antiviral agents, a sterically hindered diaryl ether analogue was synthesized. The design hypothesis was that restricting the rotation across the diaryl ether linkage would be beneficial for activity. This proved correct, leading to an analogue with a significant 50-fold increase in potency, confirming the importance of a specific, conformationally constrained arrangement of the aromatic rings for inhibiting the target enzyme, human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

Antitubulin Agents: A series of combretastatin (B1194345) A-4 analogues were designed with a quinoline moiety as one of the aromatic rings. To overcome the problem of isomerization from the active cis-conformation to the inactive trans-conformation, the flexible olefin linker was replaced with rigid heterocyclic rings like 1,3-oxazol-5-ones. This conformational restriction was intended to lock the molecule in a bioactive shape, potentially improving its ability to inhibit tubulin polymerization. nih.gov

Antibacterial Quinolones: To probe the active conformation of the antibacterial agent fleroxacin, novel 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives were synthesized. psu.edu The 2-fluorovinyl group at the N-1 position acts as a conformationally restricted analogue of the 2-fluoroethyl group in the parent drug. Comparing the Z-isomers and E-isomers revealed that the Z-isomers were significantly more potent, suggesting that the active conformation of the N-1 substituent is located above the plane of the quinolone ring. psu.edu

Parent Compound ClassConformational Restriction StrategyRationale / FindingReference
4-Quinoline Carboxylic Acids (Antiviral)Introduction of a sterically hindered diaryl ether linkageRestricting rotation of the aryl rings led to a 50-fold increase in potency, defining the optimal 3D orientation. nih.gov
Combretastatin A-4 Analogues (Antitubulin)Replacing a flexible olefin linker with a rigid oxazolone (B7731731) ring containing a quinolineTo prevent inactive isomer formation and lock the molecule in a bioactive conformation. nih.gov
Fluoroquinolones (Antibacterial)Replacing an N-1 fluoroethyl group with a rigid N-1 fluorovinyl groupHelped determine that the Z-isomer conformation was more active, defining the spatial requirements for the N-1 substituent. psu.edu

Understanding Selectivity and Polypharmacology at a Mechanistic Level

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a common feature of many drugs, including those based on the quinoline scaffold. researchgate.netnih.gov While sometimes leading to unwanted side effects, a multi-target profile can also offer therapeutic advantages, particularly in complex diseases like cancer where multiple pathways are dysregulated. mdpi.com Understanding the structural basis for a compound's selectivity—or lack thereof—is crucial for rational drug design.

Quinoline-based compounds have been identified as inhibitors of multiple targets. For example, different series have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), or as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs). nih.govnih.gov This multi-target activity stems from the quinoline core's ability to fit into binding sites of different enzymes that may share structural similarities.

A compelling example of tuning selectivity at a mechanistic level comes from the development of boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). mdpi.com In this study, researchers employed a "magic methylation" strategy. The initial lead compound, HSD1400, inhibited CLK1, CLK2, CLK4, and ROCK2. The simple addition of a single methyl group at the C1 position yielded HSD1791, which retained potent inhibitory activity against CLK1, CLK2, and ROCK2, but completely lost its activity against CLK4. This demonstrates that a minor, strategically placed modification can exploit subtle differences in the topology of kinase active sites to achieve a more selective inhibition profile. mdpi.com Such mechanistic insights are invaluable for refining lead compounds to maximize on-target efficacy while minimizing potential off-target effects.

Applications in Chemical Biology and Advanced Materials Non Therapeutic

Potential in Analytical Chemistry Beyond Basic Characterization

Reagents for Derivatization in Complex Mixture Analysis

Derivatization is a chemical modification process used to alter a compound to make it more suitable for analysis, often by enhancing its detectability. novapublishers.com This is particularly useful in complex mixtures where the analyte of interest is present at low concentrations or is difficult to detect with standard methods. geeksforgeeks.org Reagents for this purpose often introduce a fluorescent or electrochemically active tag onto the target molecule. nih.gov

While related compounds, such as alkylated quinoline-2-thiol (B7765226) derivatives, have been investigated as fluorescent sensors for detecting metals and changes in pH semanticscholar.org, a comprehensive review of scientific literature reveals no specific or detailed research documenting the use of 3-Aminothiocarbostyril as a derivatization reagent for the analysis of complex mixtures. There is a brief, indexed mention of its use in fluorimetry, but without sufficient detail to characterize its role as a derivatization agent. uni-muenchen.de

Chromatographic Stationary Phases or Modifiers

In chromatography, the separation of components in a mixture is achieved through differential partitioning between a mobile phase and a stationary phase. The chemical nature of the stationary phase is critical for determining the separation mechanism and efficiency. rsc.org Stationary phases can be modified with specific functional groups to enhance interactions with target analytes. wikipedia.org Alternatively, modifiers can be added to the mobile phase to alter its properties and improve separation. smolecule.com

Despite the theoretical potential for the amino and thione groups of this compound to engage in specific interactions, a thorough search of scientific and technical databases finds no evidence of its application as either a component of a chromatographic stationary phase or as a mobile phase modifier.

Applications in Material Science (e.g., organic electronics, dyes, chemosensors)

Material science explores the relationship between the structure of materials at molecular or atomic scales and their macroscopic properties. Organic compounds with conjugated π-systems, such as quinoline (B57606) derivatives, are often investigated for their potential in organic electronics. wikipedia.orgnih.gov

Photovoltaic Applications

Organic photovoltaic (OPV) devices convert light into electricity using organic semiconductor materials. researchgate.net These materials, often polymers or small molecules, form a donor-acceptor heterojunction where light absorption leads to the generation of charge carriers. The efficiency and properties of these devices are highly dependent on the chemical structure of the materials used. mdpi.com

Currently, there are no available research findings or published reports on the evaluation or application of this compound or its direct derivatives in photovoltaic devices. The field of organic photovoltaics is extensive, exploring many classes of compounds, but this specific molecule has not been documented as a component in OPV systems.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices that utilize thin films of organic compounds to generate light when an electric current is applied. nih.gov The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer, charge transport layers, and host materials. mdpi.com

A review of the scientific literature indicates that there are no studies or reports on the use of this compound in the context of Organic Light-Emitting Diodes. While the broader class of quinoline derivatives has been explored in various electronic applications, the specific utility of this compound in OLEDs has not been investigated or documented.

Future Research Directions and Emerging Paradigms for 3 Aminothiocarbostyril

Exploration of New Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry)

The development of novel synthetic strategies is paramount to advancing the study of 3-aminothiocarbostyril and its derivatives. Modern methodologies like C-H activation and flow chemistry offer pathways to more efficient, selective, and sustainable syntheses.

C-H Activation: Transition-metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. libretexts.orgwikipedia.org This approach circumvents the need for pre-functionalized starting materials, thus reducing step counts and waste generation. snnu.edu.cn For the this compound core, C-H activation could enable direct arylation, alkylation, or amination at various positions on the quinoline (B57606) ring system. Research in this area would likely focus on:

Catalyst Screening: Investigating various transition metals (e.g., Palladium, Rhodium, Iridium, Ruthenium) and ligands to achieve high regioselectivity and yield. beilstein-journals.orgrsc.orgnih.gov The inherent directing capabilities of the amino and thioamide groups could be exploited to guide the catalyst to specific C-H bonds. snnu.edu.cn

Scope and Limitation Studies: Exploring the compatibility of different functional groups on both the this compound scaffold and the coupling partner.

Mechanistic Investigations: Utilizing experimental and computational methods to understand the reaction pathways, which is crucial for optimizing reaction conditions and expanding the methodology.

Flow Chemistry: Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and straightforward scalability. stolichem.combeilstein-journals.org For the synthesis of this compound derivatives, flow chemistry could be particularly beneficial for:

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), significantly accelerating the optimization process. beilstein-journals.org

Handling of Hazardous Intermediates: The small reactor volumes inherent to flow systems minimize the risks associated with potentially hazardous reagents or unstable intermediates. stolichem.com

Improved Yield and Purity: The precise control over reaction conditions often leads to higher yields and selectivities, reducing the need for extensive purification. rsc.orgjst.org.in A multi-step synthesis of complex derivatives could be streamlined into a single, continuous automated process. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound Synthesis

FeatureTraditional Batch SynthesisC-H ActivationFlow Chemistry
Starting Materials Often require pre-functionalizationUtilizes readily available C-H bonds libretexts.orgCompatible with various starting materials
Step Economy Can be multi-stepFewer steps, higher atom economy snnu.edu.cnCan telescope multiple steps into one flow nih.gov
Scalability Can be challenging, non-linearDependent on catalyst cost and turnoverGenerally more straightforward and linear stolichem.com
Safety Higher risk with exothermic or hazardous reactionsDependent on specific reagents and conditionsIntrinsically safer due to small reaction volumes stolichem.com
Optimization Speed Slow, one-at-a-time experimentsModerateRapid, automated screening possible beilstein-journals.org

Advanced Computational Approaches in Design and Prediction

In silico methods are indispensable in modern chemical and biological research. nih.gov By employing advanced computational techniques, researchers can predict molecular properties, elucidate reaction mechanisms, and design novel derivatives with desired characteristics, thereby saving significant time and resources.

For this compound, computational approaches can be applied to:

Quantum Mechanical (QM) Studies: To understand the electronic structure, reactivity, and spectral properties of the molecule. This can aid in predicting sites of reactivity for synthetic modifications and in interpreting experimental data.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of this compound derivatives and their interactions with biological targets like proteins or nucleic acids. rsc.org

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Pharmacophore Modeling and Virtual Screening: To identify the key structural features required for biological activity and to screen large virtual libraries of compounds to identify potential hits for a specific biological target. nih.gov

Expansion of Mechanistic Biological Activity Studies (in vitro and in silico)

While initial studies may identify a biological effect, a deep understanding of the mechanism of action (MoA) is crucial for developing effective and safe therapeutic agents. Future research should focus on detailed in vitro and in silico studies to unravel how this compound and its derivatives exert their biological effects. rsc.orgmdpi.com

Key research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular components (e.g., enzymes, receptors) that interact with the compound. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ).

Cell-Based Assays: Using a variety of cell lines and molecular biology techniques (e.g., Western blotting, qPCR, reporter assays) to probe the effects of the compound on specific cellular signaling pathways.

In Silico Docking and Simulation: Molecular docking studies can predict the binding mode of the compound within the active site of its biological target. rsc.orgmdpi.com Subsequent MD simulations can then be used to assess the stability of the predicted binding pose and to understand the key intermolecular interactions driving the binding event.

Integration into Supramolecular Chemistry and Nanotechnology (e.g., host-guest systems)

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems held together by non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.orgsupramolecularevans.com The planar aromatic structure and hydrogen-bonding capabilities of the this compound scaffold make it an excellent building block for the construction of complex supramolecular architectures. semanticscholar.org

Potential applications in this area include:

Self-Assembly: Investigating the ability of this compound derivatives to self-assemble into well-defined nanostructures such as nanofibers, gels, or vesicles. csic.es These materials could have applications in areas like tissue engineering or drug delivery.

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts based on the this compound unit for the selective recognition of specific guest molecules. wikipedia.org This could lead to the development of new sensors or separation materials.

Nanoparticle Functionalization: Using this compound as a ligand to cap and stabilize metal nanoparticles, thereby tuning their properties for applications in catalysis or diagnostics. nano.goviberdrola.com The sulfur atom in the thiocarbostyril moiety could provide a strong anchoring point to the surface of metal nanoparticles.

Table 2: Potential Nanotechnology Applications of this compound

Application AreaPotential Role of this compoundRationale
Drug Delivery Component of self-assembling nanocarriers ijmrhs.comAmphiphilic derivatives could form micelles or vesicles for encapsulating drugs.
Bio-imaging Fluorescent probe or quantum dot ligand meddocsonline.orgThe quinoline core is a known fluorophore; can be used to create fluorescent nanoprobes.
Sensors Functional unit in a chemosensor nano.govSpecific binding interactions with analytes can induce a detectable optical or electronic signal.
Catalysis Stabilizing ligand for metal nanoparticles e3s-conferences.orgThe sulfur atom can bind strongly to metal surfaces, preventing aggregation and enhancing catalytic activity.

Development of Novel Analytical Probes and Research Tools

The intrinsic properties of the this compound scaffold, particularly its potential for fluorescence, make it an attractive candidate for the development of new analytical tools. An early study noted its potential use in fluorimetry. uni-muenchen.de

Future work could focus on:

Fluorescent Probes: Designing derivatives that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon binding to specific analytes such as metal ions, anions, or biologically important molecules.

"Turn-On" or "Turn-Off" Sensors: Creating probes that are non-fluorescent (or weakly fluorescent) in their free state but become highly fluorescent upon interaction with a target analyte, or vice-versa. This provides a high signal-to-noise ratio, which is desirable for sensitive detection.

Probes for Cellular Imaging: Developing cell-permeable derivatives that can be used to visualize specific organelles or to monitor dynamic processes within living cells using fluorescence microscopy.

Addressing Challenges in Synthetic Scalability and Sustainable Production

For any compound to move from academic curiosity to practical application, its synthesis must be scalable, cost-effective, and environmentally sustainable. rsc.org While traditional laboratory-scale syntheses may be suitable for initial investigations, they are often not viable for large-scale production.

Key challenges and research directions include:

Scalable Synthesis Protocols: Developing robust synthetic routes that can be safely and efficiently performed on a large scale. This involves avoiding pyrophoric reagents, cryogenic temperatures, and chromatographic purifications where possible. nih.gov The adoption of flow chemistry is a key strategy in this regard. rsc.org

Green Chemistry Principles: Redesigning synthetic pathways to minimize waste, reduce energy consumption, and use less hazardous solvents and reagents. rsc.org This could involve exploring biocatalysis or using renewable feedstocks.

Process Optimization: Applying statistical methods like Design of Experiments (DoE) to systematically optimize reaction conditions for yield, purity, and cost-effectiveness on a larger scale.

Sustainable Feedstocks: Investigating routes to synthesize the quinoline core from biomass-derived starting materials, which would significantly improve the sustainability profile of the compound. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-aminothiocarbostyril, and how can researchers optimize yield and purity?

Methodological Answer:
Synthesis of this compound typically involves multi-step heterocyclic reactions. A validated approach includes:

Thiophene Functionalization : Start with thiophene derivatives (e.g., methylthiophenecarboxylate) and introduce amino groups via nucleophilic substitution or coupling reactions.

Thiocarbamoylation : Use thiourea or isothiocyanate reagents under controlled pH (8–10) to form the thiocarbostyril backbone.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC-MS to identify side products.
  • Adjust solvent polarity and temperature to minimize byproducts (e.g., over-oxidation).
  • Validate purity using melting point analysis and 1H^1H-NMR integration .

Basic: How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:
Use a combination of spectroscopic and computational tools:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm bond connectivity and substituent positions.
    • FT-IR for thiourea (C=S stretch, ~1250 cm1^{-1}) and amine (N–H bend, ~1600 cm1^{-1}) groups.
    • UV-Vis to study conjugation effects (λmax_{\text{max}} ~280–320 nm).
  • Computational Analysis :
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and predict reactivity sites.
    • Compare experimental and theoretical IR/UV spectra to validate computational models .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variability in assay conditions or structural impurities. Address this by:

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and negative controls.

Purity Verification : Quantify impurities via LC-MS and correlate with bioactivity (e.g., IC50_{50} shifts due to >5% impurities).

Meta-Analysis : Pool data from PubChem, ChEMBL, or IUPAC publications to identify trends or outliers.

Mechanistic Studies : Use knockout models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Advanced: What computational strategies predict this compound’s reactivity in novel reactions?

Methodological Answer:
Leverage database-driven and quantum mechanical approaches:

  • Database Mining : Query Reaxys or Pistachio for analogous thiocarbostyril reactions (e.g., nucleophilic aromatic substitution).
  • Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites.
  • Transition State Modeling : Use Gaussian or ORCA to simulate activation energies for proposed pathways.
    Validation : Cross-check predictions with small-scale exploratory reactions (mg-scale) and characterize products .

Basic: What stability protocols are critical for handling this compound in long-term studies?

Methodological Answer:

  • Storage : Keep under inert atmosphere (N2_2) at –20°C in amber vials to prevent oxidation/hydrolysis.
  • Stability Monitoring :
    • Monthly HPLC analysis (C18 column, acetonitrile/water) to detect degradation (e.g., sulfoxide formation).
    • Karl Fischer titration to ensure moisture content <0.1%.
  • Buffer Compatibility : Pre-test solubility and stability in PBS (pH 7.4) or DMSO for biological assays .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C-5).

High-Throughput Screening : Use 96-well plates to test inhibitory activity against target enzymes (e.g., kinases).

QSAR Modeling : Employ partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with bioactivity.

Crystallography : Resolve ligand-protein co-crystal structures (if available) to guide rational design .

Advanced: What methodologies address conflicting spectral data (e.g., NMR shifts) in this compound characterization?

Methodological Answer:

Multi-Technique Cross-Validation :

  • Compare NMR data with X-ray crystallography (if single crystals are obtainable).
  • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding impacts.

Collaborative Analysis : Share raw data with platforms like NMReDATA for peer validation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to in vivo studies .

Advanced: How can researchers validate this compound’s role in catalytic cycles or enzymatic inhibition?

Methodological Answer:

Kinetic Studies :

  • Measure kcatk_{\text{cat}} and KmK_m via Michaelis-Menten plots with/without inhibitor.
  • Use stopped-flow spectroscopy for rapid kinetic profiling.

Isotopic Labeling : Incorporate 15N^{15}N or 34S^{34}S isotopes to track binding sites via MS/MS.

Computational Docking : AutoDock Vina or Schrödinger Suite to model inhibitor-enzyme interactions.

Inhibitor Recovery : Confirm reversible binding via dialysis and activity restoration assays .

Basic: What are the best practices for documenting this compound experiments to ensure reproducibility?

Methodological Answer:
Follow ICMJE and ACS guidelines:

  • Detailed Logs : Record batch-specific data (e.g., solvent lot numbers, humidity during reactions).
  • Open Data : Deposit raw spectra in repositories like Zenodo or Figshare.
  • Peer Review : Share protocols on protocols.io for community feedback.
  • Negative Results : Report failed syntheses or assays to prevent redundant efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.